molecular formula C10H10BrN5NaO6PS B10819438 Rp-8-bromo-Cyclic GMPS (sodium salt)

Rp-8-bromo-Cyclic GMPS (sodium salt)

Cat. No.: B10819438
M. Wt: 462.15 g/mol
InChI Key: CHTSSROWUAICIL-HUSULMCLSA-M
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Description

Rp-8-bromo-Cyclic GMPS (sodium salt) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP)This compound is resistant to hydrolysis by phosphodiesterases, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of brominating agents and thiophosphorylating reagents under controlled conditions to ensure the desired stereochemistry .

Industrial Production Methods

While specific industrial production methods for Rp-8-bromo-Cyclic GMPS (sodium salt) are not widely documented, the general approach involves large-scale synthesis using similar bromination and thiophosphorylation techniques. The compound is then purified through crystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Rp-8-bromo-Cyclic GMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the bromine atom and the thiophosphate group. It is resistant to hydrolysis by phosphodiesterases, which makes it stable under physiological conditions .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Rp-8-bromo-Cyclic GMPS (sodium salt) include brominating agents like N-bromosuccinimide (NBS) and thiophosphorylating reagents such as thiophosphoryl chloride. The reactions are typically carried out in anhydrous solvents under inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major product formed from the synthesis of Rp-8-bromo-Cyclic GMPS (sodium salt) is the desired cyclic nucleotide analog with the bromine and thiophosphate modifications. This compound is then used in various biochemical assays and research applications .

Mechanism of Action

Rp-8-bromo-Cyclic GMPS (sodium salt) exerts its effects by competitively inhibiting cyclic GMP-dependent protein kinase (cGK). It binds to the kinase without activating it, thereby blocking the downstream signaling pathways that are normally activated by cyclic GMP. This inhibition affects various cellular processes, including the regulation of calcium levels in vascular smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rp-8-bromo-Cyclic GMPS (sodium salt) is unique due to its specific modifications that confer resistance to hydrolysis by phosphodiesterases and its ability to competitively inhibit cGK without activating it. This makes it a valuable tool for studying cyclic GMP signaling pathways and their physiological effects .

Properties

Molecular Formula

C10H10BrN5NaO6PS

Molecular Weight

462.15 g/mol

IUPAC Name

sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one

InChI

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1

InChI Key

CHTSSROWUAICIL-HUSULMCLSA-M

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]

Origin of Product

United States

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